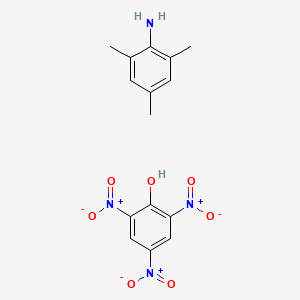
2,4,6-Trimethylaniline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylaniline: and 2,4,6-Trinitrophenol are two distinct organic compounds with significant applications in various fields2,4,6-Trimethylaniline is an aromatic amine, commercially important as a precursor to dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Selective Nitration of Mesitylene: This method involves the nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline.
Catalytic Hydrogenation: Another method involves the nitration of mesitylene using a mixture of sulfuric acid and nitric acid, followed by catalytic hydrogenation using a nickel catalyst.
Industrial Production Methods:
Iron Powder Reduction: This traditional method uses iron powder to reduce the nitro compound to the amine, although it has lower yield and purity.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, introducing nitro groups onto the phenol ring.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Condensation Reactions: It undergoes condensation with glyoxal to form glyoxal-bis(mesitylimine), a precursor to N-heterocyclic carbenes.
Substitution Reactions: It can react with various aldehydes to form Schiff bases.
Common Reagents and Conditions:
Glyoxal: Used in condensation reactions to form diimine ligands.
Aldehydes: Used in the formation of Schiff bases.
Major Products:
Glyoxal-bis(mesitylimine): A yellow solid used as a precursor to N-heterocyclic carbenes.
Schiff Bases: Formed by condensation with aldehydes.
Types of Reactions:
Explosive Decomposition: It decomposes explosively under heat or shock.
Acid-Base Reactions: It reacts with bases to form picrate salts.
Common Reagents and Conditions:
Sulfuric Acid and Nitric Acid: Used in the nitration process.
Bases: Used to form picrate salts.
Major Products:
Picrate Salts: Formed by reacting with bases.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylaniline
Dye Precursor: Used in the production of various dyes.
Catalyst Preparation: Used in the synthesis of Grubbs’ catalyst.
Ligand Formation: Involved in the preparation of bulky ligands for coordination chemistry.
2,4,6-Trinitrophenol
Explosives: Widely used as a high explosive.
Dyeing: Historically used in dyeing silk and other materials.
Electrochemical Sensors: Used in the development of sensors for detecting environmental pollutants.
Mecanismo De Acción
2,4,6-Trimethylaniline
Ligand Formation: Acts as a building block for bulky ligands, facilitating various catalytic processes.
2,4,6-Trinitrophenol
Comparación Con Compuestos Similares
2,4,6-Trimethylaniline
Similar Compounds: Aniline, 2,4,6-Trimethylbenzenamine, Mesitylamine.
Uniqueness: The presence of three methyl groups makes it a valuable precursor for bulky ligands.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness: Its high nitration level makes it one of the most acidic phenols and a powerful explosive.
Propiedades
Número CAS |
94695-89-3 |
|---|---|
Fórmula molecular |
C15H16N4O7 |
Peso molecular |
364.31 g/mol |
Nombre IUPAC |
2,4,6-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-6-4-7(2)9(10)8(3)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,10H2,1-3H3;1-2,10H |
Clave InChI |
JVQNRIISZBKPHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


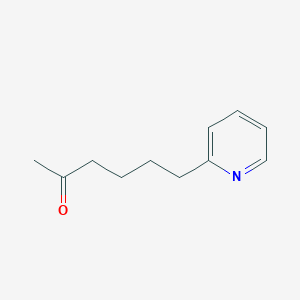
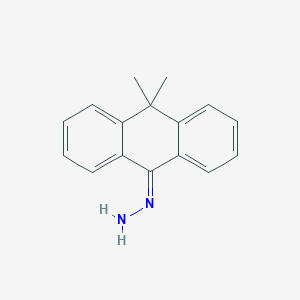
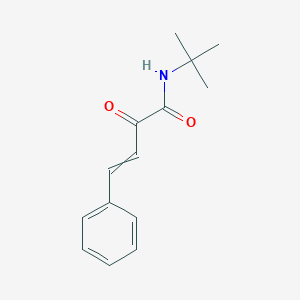
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
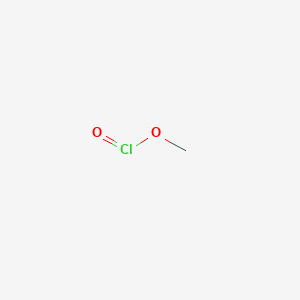

![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

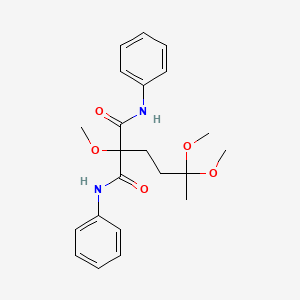
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
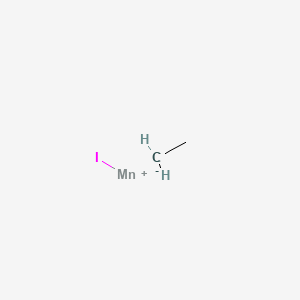
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
